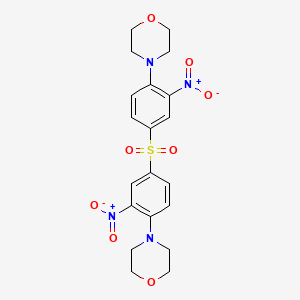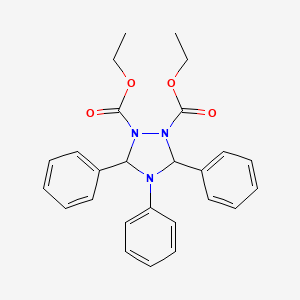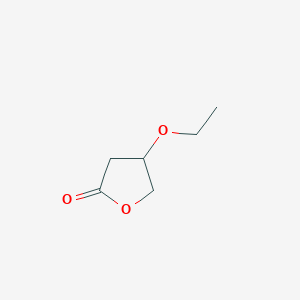![molecular formula C16H26N4OS B14707988 [6-(Decylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14196-97-5](/img/structure/B14707988.png)
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol: is an organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a decylsulfanyl group at the 6-position and a methanol group at the 9-position. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol can be achieved through a multi-step process involving the following key steps:
Formation of the Purine Ring: The purine ring can be synthesized using a condensation reaction between formamide and a suitable amine derivative.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the purine ring.
Attachment of the Methanol Group: The methanol group can be attached through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the decylsulfanyl group to a decyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Decyl Derivatives: Formed from reduction reactions.
Substituted Purines: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[6-(Dodecylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a dodecylsulfanyl group instead of a decylsulfanyl group.
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
The uniqueness of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The length of the decylsulfanyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
14196-97-5 |
|---|---|
Molekularformel |
C16H26N4OS |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(6-decylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C16H26N4OS/c1-2-3-4-5-6-7-8-9-10-22-16-14-15(17-11-18-16)20(13-21)12-19-14/h11-12,21H,2-10,13H2,1H3 |
InChI-Schlüssel |
SMVQEUVHAWCDDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


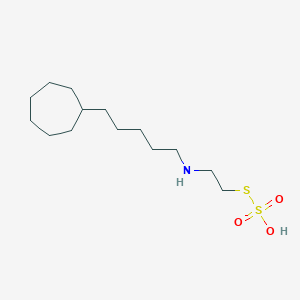
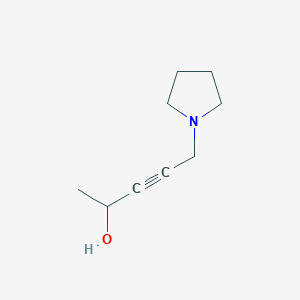
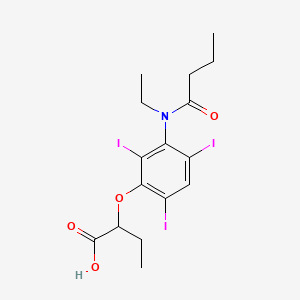

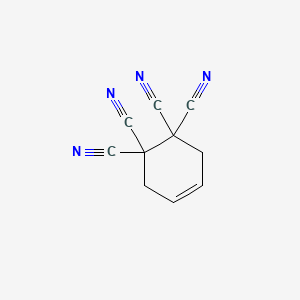

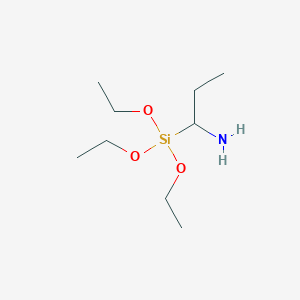
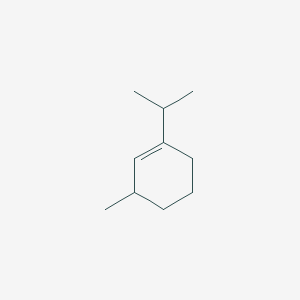
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
